molecular formula C20H31NaO5 B12350352 15-epi-Prostacyclin Sodium Salt

15-epi-Prostacyclin Sodium Salt

Cat. No.: B12350352
M. Wt: 374.4 g/mol
InChI Key: LMHIPJMTZHDKEW-MYQOGOCISA-M
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Description

15-epi-Prostacyclin Sodium Salt is a synthetic analogue of prostacyclin, a potent vasodilator and inhibitor of platelet aggregationIt is primarily released by the vascular endothelial cells of blood vessels and plays a crucial role in cardiovascular health by preventing blood clot formation and promoting blood flow .

Preparation Methods

The synthesis of 15-epi-Prostacyclin Sodium Salt involves several steps, starting from the precursor arachidonic acid. The process typically includes the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and the use of specific catalysts.

Chemical Reactions Analysis

15-epi-Prostacyclin Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

15-epi-Prostacyclin Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

15-epi-Prostacyclin Sodium Salt exerts its effects primarily through its interaction with prostacyclin receptors on the surface of vascular endothelial cells and platelets. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic AMP levels. This results in vasodilation and inhibition of platelet aggregation, thereby promoting blood flow and preventing clot formation .

Comparison with Similar Compounds

15-epi-Prostacyclin Sodium Salt is unique compared to other prostacyclin analogues due to its specific structural modifications, which confer increased stability and potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Properties

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16-,17-,18-,19+;/m1./s1

InChI Key

LMHIPJMTZHDKEW-MYQOGOCISA-M

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+]

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Origin of Product

United States

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